1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate

Übersicht

Beschreibung

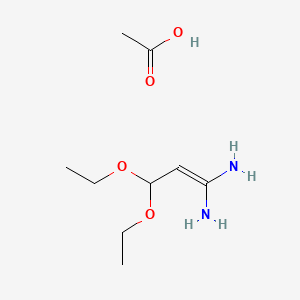

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate is a useful research compound. Its molecular formula is C14H20N2O6S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis :

- It acts as an efficient, halogen-free, and reusable catalyst for the synthesis of unsymmetrical polyhydroquinoline derivatives in a one-pot solvent-free method (Khaligh, 2014).

- It catalyzes the synthesis of N-sulfonyl imines at room temperature with high to excellent yields and short reaction times (Zolfigol et al., 2010).

- The compound efficiently catalyzes the Pechmann reaction, enabling the synthesis of coumarins without significant catalytic activity loss (Khaligh, 2012).

Chemical Protection and Synthesis :

- It efficiently protects hydroxyl groups with chemo-selective trimethylsilyl protection, resulting in high yields and short reaction times (Khaligh, 2011).

- Acts as a reagent for the nitration of aromatic compounds by in situ generation of NO2 in acidic media, effectively nitrating even aniline derivatives to produce nitroarenes (Zolfigol et al., 2012).

Biomedical Applications :

- It shows potential as reactivators of organophosphorus-inhibited acetylcholinesterase, an essential enzyme in nerve function, with kinetics depending on the alkyl ether group (Bedford et al., 1984).

- Quaternary salts of 2-[(hydroxyimino)methyl]imidazole have been evaluated for reactivation of organophosphorus-inhibited acetylcholinesterases, showing potential as effective anticholinesterase therapeutics (Bedford et al., 1989).

Material Science and Engineering :

- Shows good thermal stability and solubility in selected solvents, making it a promising candidate for a wide range of applications (Cai et al., 2010).

- It assists in the self-assembly of organic bi-layers with lanthanide metal ions, resulting in materials with diverse properties and potential applications (Ling et al., 2010).

Environmental and Green Chemistry :

- Metsulfuron-methyl-based herbicidal ionic liquids show higher herbicidal efficacy than commercial alternatives, with phosphonium cations being the most effective (Pernak et al., 2015).

- It can be recycled multiple times without loss of activity for tetrahydropyranylation of alcohols, offering a sustainable and environmentally friendly alternative to traditional solvents (Branco & Afonso, 2001).

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7H,2-3,6H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZLZYKCUFRQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-2-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8208572.png)

![Benzyl 2-[(cyclohexylmethylamino)methyl]-5-hydroxypiperidine-1-carboxylate](/img/structure/B8208598.png)

![1-Methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine](/img/structure/B8208621.png)

![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)

![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)